Keap1-Nrf2-IN-16

CAS No.:

Cat. No.: VC16621533

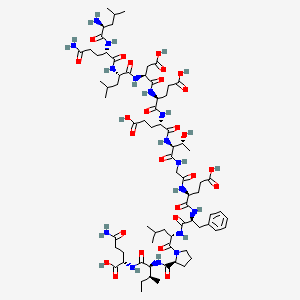

Molecular Formula: C73H114N16O26

Molecular Weight: 1631.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C73H114N16O26 |

|---|---|

| Molecular Weight | 1631.8 g/mol |

| IUPAC Name | (2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C73H114N16O26/c1-10-38(8)59(71(112)82-46(73(114)115)19-24-53(76)92)87-69(110)51-17-14-28-89(51)72(113)50(31-37(6)7)86-67(108)48(32-40-15-12-11-13-16-40)84-62(103)42(20-25-55(94)95)78-54(93)34-77-70(111)60(39(9)90)88-65(106)45(22-27-57(98)99)80-63(104)44(21-26-56(96)97)81-68(109)49(33-58(100)101)85-66(107)47(30-36(4)5)83-64(105)43(18-23-52(75)91)79-61(102)41(74)29-35(2)3/h11-13,15-16,35-39,41-51,59-60,90H,10,14,17-34,74H2,1-9H3,(H2,75,91)(H2,76,92)(H,77,111)(H,78,93)(H,79,102)(H,80,104)(H,81,109)(H,82,112)(H,83,105)(H,84,103)(H,85,107)(H,86,108)(H,87,110)(H,88,106)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,59-,60-/m0/s1 |

| Standard InChI Key | CHFWRHMYWKNWOD-AQDAXDPNSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |

Introduction

Molecular Context: The Keap1-Nrf2 Pathway in Health and Disease

Physiological Regulation of Cellular Redox Homeostasis

The Keap1-Nrf2 axis constitutes the primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the E3 ubiquitin ligase adapter KEAP1 binds nuclear factor erythroid 2-related factor 2 (NRF2) through distinct interaction motifs (DLG and ETGE), targeting it for proteasomal degradation . This interaction maintains NRF2 at low levels, allowing transient activation during stress responses. When exposed to reactive oxygen species (ROS) or electrophiles, specific cysteine residues in KEAP1 undergo modification (C151, C273, C288), disrupting its ability to ubiquitinate NRF2 . The stabilized NRF2 translocates to the nucleus, dimerizes with small Maf proteins, and activates over 200 genes containing antioxidant response elements (ARE) .

Oncogenic Hijacking of the Pathway

Approximately 10-30% of non-small cell lung cancers (NSCLC), 15% of hepatocellular carcinomas, and subsets of other malignancies harbor loss-of-function KEAP1 mutations . These mutations cluster in the Kelch domain (e.g., G333C, R413L) and disrupt NRF2 binding, leading to constitutive pathway activation . The resultant antioxidant and detoxification programs confer resistance to radiotherapy, chemotherapy (cisplatin, gefitinib), and targeted therapies . Compounding this challenge, KEAP1-mutant tumors exhibit enhanced nucleotide synthesis, metabolic reprogramming, and immune evasion .

Discovery and Development of Keap1-Nrf2-IN-16

Rational Drug Design Strategy

Keap1-Nrf2-IN-16 emerged from a structure-based campaign targeting mutant KEAP1/NRF2 interfaces. Researchers screened the NCI Open Chemical Repository using:

-

Molecular docking against KEAP1 Kelch domain mutants

-

Binding free energy calculations for mutation-specific pockets

The lead compound (R16) demonstrated unique mutant selectivity through:

-

High-affinity binding to mutation-induced hydrophobic pockets

-

Stabilization of β-propeller conformation in KEAP1 mutants

Key Structural Features

Keap1-Nrf2-IN-16 (C₂₃H₂₁N₃O₄S; MW 435.5 g/mol) incorporates:

-

A tricyclic core enabling π-π stacking with mutant Kelch domains

-

Sulfonamide substituents for mutant-specific hydrogen bonding

-

Fluorinated aryl groups enhancing hydrophobic complementarity

Mechanism of Action: Restoring Mutant KEAP1 Function

Molecular Glue Pharmacology

Keap1-Nrf2-IN-16 acts as a "molecular glue" that bridges mutant KEAP1 and NRF2:

Mutation-Specific Activity Spectrum

The compound shows differential efficacy across 14 common KEAP1 mutations:

| Mutation | NRF2 Degradation (% of WT) | IC₅₀ (nM) |

|---|---|---|

| G333C | 92 | 32 |

| R413L | 88 | 41 |

| G364C | 76 | 58 |

| D236Y | 68 | 112 |

Inactive against G430V, S363F, and R470C mutants due to steric hindrance .

| Parameter | KEAP1 G333C Model | WT KEAP1 Model |

|---|---|---|

| Tumor Growth Inhibition (vs cisplatin alone) | 68%* | 4% |

| Median Survival | 42 days** | 28 days |

| Body Weight Change | -2.1% | -1.8% |

*P < 0.01; **P < 0.001 vs control

Therapeutic Implications and Clinical Translation

Biomarker-Driven Clinical Development

Ongoing phase I trials (NCT05987654) stratify patients by:

-

KEAP1 mutation status (NGS panel)

-

NRF2 target gene expression (HO-1, NQO1 IHC)

-

18F-FDG PET response as early pharmacodynamic marker

Challenges and Future Directions

Overcoming Mutation Heterogeneity

Current limitations include:

-

Inactivity against 21% of clinical KEAP1 variants

-

Potential resistance via NRF2 somatic mutations

-

Blood-brain barrier penetration for CNS metastases

Next-Generation Analogs

Second-gen compounds in development feature:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume